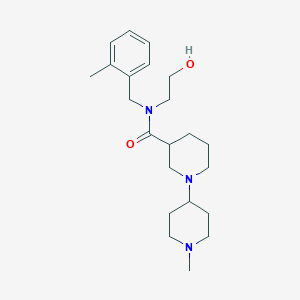
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as HEHBM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
作用机制
The exact mechanism of action of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific receptors in the central nervous system, which are involved in the regulation of pain and inflammation. Furthermore, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of pain and inflammation. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to increase the levels of endogenous opioids, which are natural painkillers produced by the body.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific receptors. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential toxicity of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide at high doses must also be taken into account when designing experiments.
未来方向
There are several potential future directions for the research on N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One possible direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another possible direction is the investigation of the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other therapeutic agents for the treatment of pain and inflammation-related disorders. Furthermore, the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide as an anti-cancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
合成方法
The synthesis of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methyl-4-piperidone with 2-methylbenzylamine, followed by the addition of ethylene glycol and the subsequent reaction with phosgene. The final product is obtained after purification using column chromatography.
科学研究应用
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18-6-3-4-7-19(18)16-25(14-15-26)22(27)20-8-5-11-24(17-20)21-9-12-23(2)13-10-21/h3-4,6-7,20-21,26H,5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMFHFNVNICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(=O)C2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

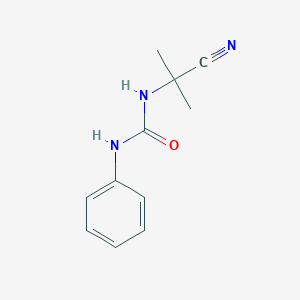
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
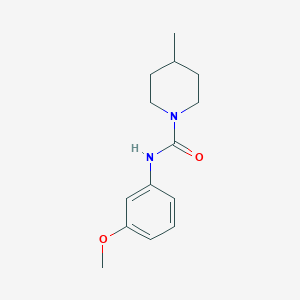
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
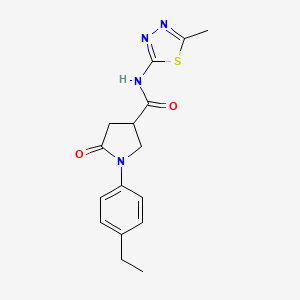
![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
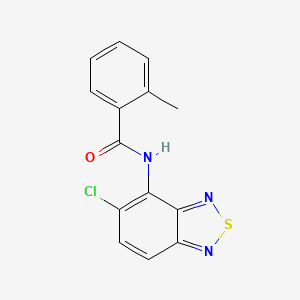
![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)